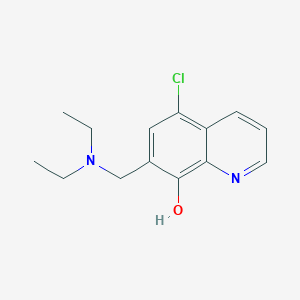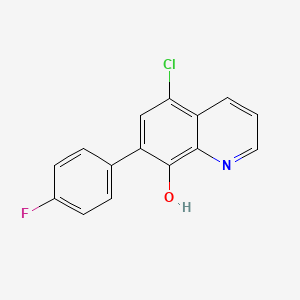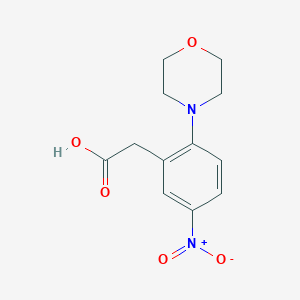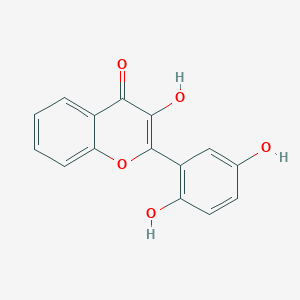
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cycloheptylation: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptyl halides in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine and cycloheptyl groups may play a role in binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: Lacks the cycloheptyl group.
9-Cycloheptyl-7H-purin-8(9H)-one: Lacks the chlorine atom.
6-Chloro-9-methylpurine: Contains a methyl group instead of a cycloheptyl group.
Uniqueness
6-Chloro-9-cycloheptyl-7H-purin-8(9H)-one is unique due to the combination of the chlorine atom and the cycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15ClN4O |
|---|---|
Peso molecular |
266.73 g/mol |
Nombre IUPAC |
6-chloro-9-cycloheptyl-7H-purin-8-one |
InChI |
InChI=1S/C12H15ClN4O/c13-10-9-11(15-7-14-10)17(12(18)16-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,16,18) |
Clave InChI |
DROLAJPVLAXEIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



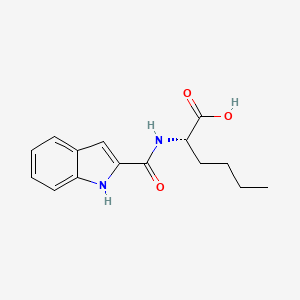
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
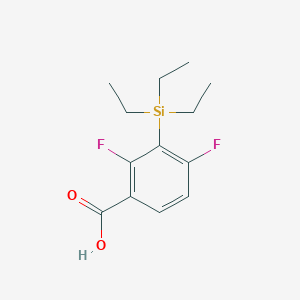
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)

